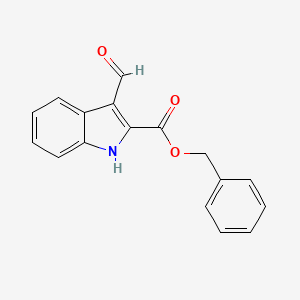
benzyl 3-formyl-1H-indole-2-carboxylate
概要
説明
benzyl 3-formyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-formyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method starts with the reaction of β-nitroacrylates and arylhydrazines . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, which yields the desired indole derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
benzyl 3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have significant biological activities and are used in further chemical synthesis .
科学的研究の応用
benzyl 3-formyl-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of benzyl 3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, influencing various biological processes. The exact pathways and targets depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
Benzyl 2-phenylindole: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
benzyl 3-formyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl and carboxylate groups make it a versatile intermediate for further chemical modifications and applications .
特性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
benzyl 3-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13NO3/c19-10-14-13-8-4-5-9-15(13)18-16(14)17(20)21-11-12-6-2-1-3-7-12/h1-10,18H,11H2 |
InChIキー |
ADUVTTVGIIXNSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3N2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














